molecular formula C20H22BrFN2O3 B8124079 4-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester

4-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B8124079
M. Wt: 437.3 g/mol
InChI Key: FMKPEEBYOGKROE-UHFFFAOYSA-N
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Description

The compound 4-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester is a benzyl ester derivative featuring a piperidine ring linked to a phenoxymethyl group. The aromatic ring is substituted with amino (4-position), bromo (2-position), and fluoro (6-position) groups.

Properties

IUPAC Name

benzyl 4-[(4-amino-2-bromo-6-fluorophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrFN2O3/c21-17-10-16(23)11-18(22)19(17)26-12-15-6-8-24(9-7-15)20(25)27-13-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12-13,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKPEEBYOGKROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=C(C=C2Br)N)F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name & CAS/ID Key Substituents Molecular Formula Key Properties Source
Target Compound (hypothetical) Phenoxymethyl group: 4-amino, 2-bromo, 6-fluoro CₙHₘBrFN₂O₃* Potential pharmacological activity inferred from substituents; bromo and fluoro may enhance lipophilicity and binding interactions N/A
4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester (CAS 629625-96-3) Piperidine: 4-amino, 4-trifluoromethyl C₁₄H₁₇F₃N₂O₂ High electronegativity from CF₃ group; possible metabolic stability Parchem Chemicals
QD-5750 (CAS 2270908-87-5) Phenoxymethyl group: 4-hydroxy C₂₀H₂₁NO₄ 95% purity; hydroxy group may reduce membrane permeability compared to amino Combi-Blocks
4-[(3,4-Difluoro-phenyl)-propionyl-amino]-piperidine-1-carboxylic acid benzyl ester Piperidine: Propionyl-amino linked to 3,4-difluoro-phenyl C₂₂H₂₄F₂N₂O₃ 39% yield; acts as opioid receptor ligand; fluorine enhances binding affinity NeuroSearch A/S

*Hypothetical formula based on structural analysis.

Pharmacological and Chemical Insights

  • Electronic Effects : Bromine (electron-withdrawing) and fluorine (high electronegativity) in the target compound may enhance binding to electron-rich biological targets, such as receptors or enzymes. This contrasts with the trifluoromethyl group in CAS 629625-96-3, which provides steric bulk and metabolic resistance .
  • Hydrogen Bonding: The amino group in the target compound enables hydrogen bonding, a feature absent in the hydroxy-substituted QD-5750. This difference could impact solubility and target engagement .
  • Bioactivity: The propionyl-amino derivative from demonstrates opioid receptor binding, suggesting that piperidine-linked benzyl esters are viable scaffolds for CNS-targeted drugs. The target compound’s bromo and fluoro substituents may similarly modulate receptor affinity .

Key Research Findings

  • Stability : Benzyl esters (target compound) are generally less stable than tert-butyl esters (e.g., BP 14329170911-92-9 in ), which resist enzymatic hydrolysis .
  • Purity and Yield: Analogs like QD-5750 achieve 95% purity, while the propionyl-amino derivative in has a moderate yield (39%), highlighting variability in synthetic efficiency .

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